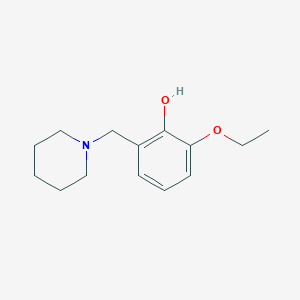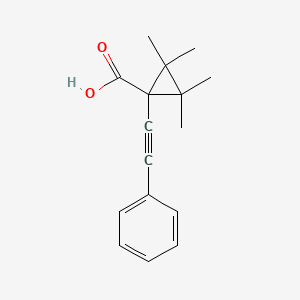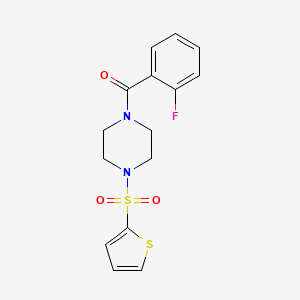
2-ethoxy-6-(1-piperidinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-6-(1-piperidinylmethyl)phenol, also known as EPM or 2-ethoxy-6-(1-piperidinylmethyl)-4-(3-nitrophenyl)-phenol, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural product, cephalotaxine, which is found in the leaves of the Cephalotaxus harringtonia tree. EPM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 2-ethoxy-6-(1-piperidinylmethyl)phenol is not fully understood, but it is thought to involve inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, and play a key role in cell division. By inhibiting microtubule polymerization, 2-ethoxy-6-(1-piperidinylmethyl)phenol disrupts cell division and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-ethoxy-6-(1-piperidinylmethyl)phenol has been shown to have a variety of other biochemical and physiological effects. These include anti-inflammatory activity, antiviral activity, and neuroprotective activity. 2-ethoxy-6-(1-piperidinylmethyl)phenol has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-ethoxy-6-(1-piperidinylmethyl)phenol for use in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for researchers investigating the mechanisms of cancer cell growth and division. However, one limitation of 2-ethoxy-6-(1-piperidinylmethyl)phenol is its relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, 2-ethoxy-6-(1-piperidinylmethyl)phenol has been shown to have some toxicity in animal models, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 2-ethoxy-6-(1-piperidinylmethyl)phenol. One area of interest is the development of new cancer therapies based on 2-ethoxy-6-(1-piperidinylmethyl)phenol or related compounds. Another area of interest is the investigation of the mechanisms of action of 2-ethoxy-6-(1-piperidinylmethyl)phenol, which could provide insights into the fundamental processes of cell growth and division. Additionally, the anxiolytic and antidepressant effects of 2-ethoxy-6-(1-piperidinylmethyl)phenol could be further investigated for potential use in the treatment of mental health disorders.
Méthodes De Synthèse
2-ethoxy-6-(1-piperidinylmethyl)phenol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of a variety of reagents and catalysts, and requires careful purification and characterization of the final product. The synthesis method has been well-established in the literature, and has been optimized for high yields and purity.
Applications De Recherche Scientifique
2-ethoxy-6-(1-piperidinylmethyl)phenol has been extensively studied for its potential use in scientific research. One of the primary applications of 2-ethoxy-6-(1-piperidinylmethyl)phenol is in the field of cancer research. 2-ethoxy-6-(1-piperidinylmethyl)phenol has been shown to have potent anticancer activity, and has been investigated as a potential treatment for a variety of cancers, including lung, breast, and colon cancer. 2-ethoxy-6-(1-piperidinylmethyl)phenol has also been shown to have activity against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-ethoxy-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-13-8-6-7-12(14(13)16)11-15-9-4-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSFDCOOPAHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423845 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)


![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)


![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
